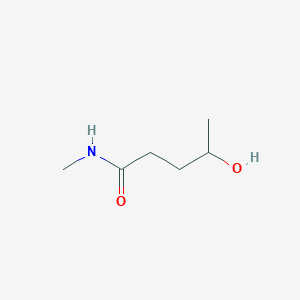

4-hydroxy-N-methylpentanamide

Overview

Description

4-Hydroxy-N-methylpentanamide is a chemical compound with the molecular formula C6H13NO2 . It has an average mass of 131.173 Da and a mono-isotopic mass of 131.095000 Da .

Molecular Structure Analysis

The molecular structure of 4-hydroxy-N-methylpentanamide consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure is not provided in the search results.Scientific Research Applications

Bioactive Markers and Therapeutic Potential

A significant area of research involves the study of bioactive markers like 4-hydroxynonenal and their roles in pathophysiological processes. Such compounds have been identified as key players in oxidative stress and potentially in disease mechanisms including Alzheimer's and other conditions, highlighting their dual role as markers and therapeutic targets (Žarković, 2003). This research could relate to 4-hydroxy-N-methylpentanamide by providing insights into how similar compounds function within biological systems, their potential as disease markers, and their roles in signaling pathways.

Antimicrobial Agents

Research into monoterpenes like p-Cymene, which shares a similar domain of interest with 4-hydroxy-N-methylpentanamide due to its bioactive properties, reveals the growing need for new antimicrobial agents. These studies underscore the antimicrobial efficacy of certain compounds and their mechanisms of action, which could be relevant for developing new treatments based on 4-hydroxy-N-methylpentanamide or related chemicals (Marchese et al., 2017).

Neuroprotective Strategies

The exploration of neuroprotective strategies in the context of cerebrovascular stroke and other neurological conditions highlights the importance of understanding the molecular basis of such diseases and the potential therapeutic roles of compounds (Karsy et al., 2017). This research area may provide a context for investigating 4-hydroxy-N-methylpentanamide's potential neuroprotective effects, given the interest in compounds that can mitigate secondary cerebral injury.

Synthesis and Biomedical Applications of Hydroxyapatite

The advancements in the synthesis, functionalization, and biomedical applications of hydroxyapatite offer a glimpse into the innovative use of bioactive and biocompatible materials in medicine (Haider et al., 2017). While not directly related to 4-hydroxy-N-methylpentanamide, this area of research shares the theme of exploring the potential medical and therapeutic applications of specific compounds, including their use in drug delivery systems and as components of biomaterials.

Mechanism of Action

Target of Action

It is known that similar compounds interact with various receptors and transporters in the body .

Mode of Action

It’s suggested that similar compounds may interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, including those involved in lipid peroxidation .

Pharmacokinetics

It’s known that similar compounds, such as amides, generally have high boiling points and melting points, which could impact their bioavailability .

Result of Action

Similar compounds have been shown to disrupt signal transduction and protein activity, induce inflammation, and trigger cellular apoptosis in conditions of oxidative stress .

properties

IUPAC Name |

4-hydroxy-N-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(8)3-4-6(9)7-2/h5,8H,3-4H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYMIQKILWAOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[3,4-B]pyridin-6-amine](/img/structure/B1426152.png)

![{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B1426157.png)

![1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine](/img/structure/B1426167.png)